molecular formula C10H6N2O3S2 B1596474 (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one CAS No. 4120-64-3

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B1596474
CAS No.: 4120-64-3
M. Wt: 266.3 g/mol
InChI Key: FRWNAQDBODEVAL-UHFFFAOYSA-N
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Description

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a mercapto group (–SH) and a nitrobenzylidene group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring and the subsequent attachment of the nitrobenzylidene group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrobenzylidene group under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing enzymes or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl(triphenylphosphoranylidene)acetonitrile: Similar structure but with a triphenylphosphoranylidene group.

    N-(4-nitrobenzylidene)aniline: Contains a nitrobenzylidene group but lacks the thiazole ring.

Uniqueness

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of both a mercapto group and a nitrobenzylidene group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNAQDBODEVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

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